![molecular formula C9H13ClFN B12544334 [3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride CAS No. 655250-96-7](/img/structure/B12544334.png)
[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C9H12ClFN. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 2-fluoroethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 3-(2-fluoroethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-fluoroethyl)benzaldehyde, while reduction may produce 3-(2-fluoroethyl)phenylmethanol.
Aplicaciones Científicas De Investigación
[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways and molecular interactions depend on the context of its application and the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(2-Fluoroethyl)phenyl]methanol
- [3-(2-Fluoroethyl)phenyl]acetaldehyde
- [3-(2-Fluoroethyl)phenyl]acetic acid
Uniqueness
[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
655250-96-7 |
|---|---|
Fórmula molecular |
C9H13ClFN |
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
[3-(2-fluoroethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6H,4-5,7,11H2;1H |
Clave InChI |
CEQFAJIZNDLCJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CN)CCF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


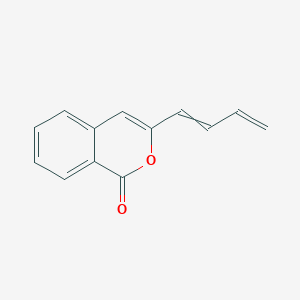
![2,4,6-Trimethyl-3-[(E)-phenyldiazenyl]quinoline](/img/structure/B12544271.png)
![1h-Imidazo[4,5-b]thieno[2,3-e]pyridine](/img/structure/B12544278.png)
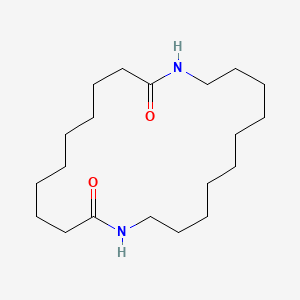
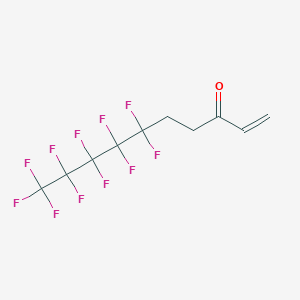

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
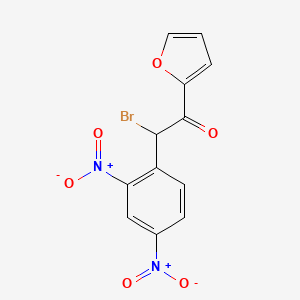
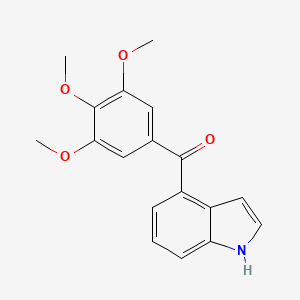
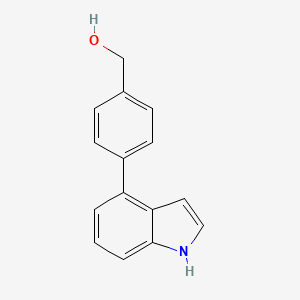
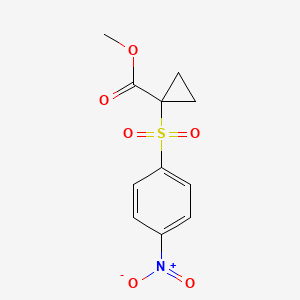
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)

![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
